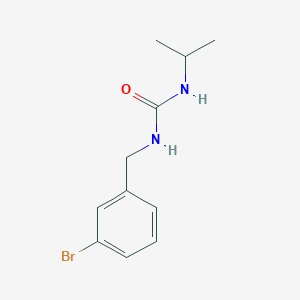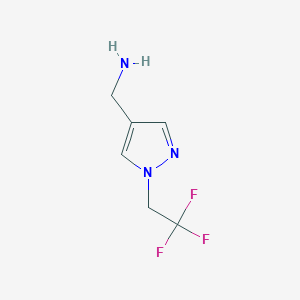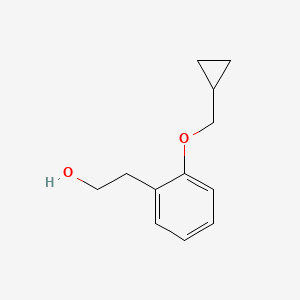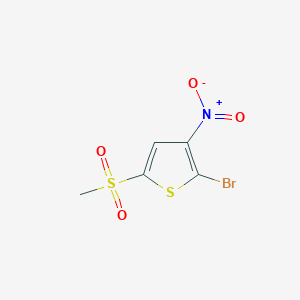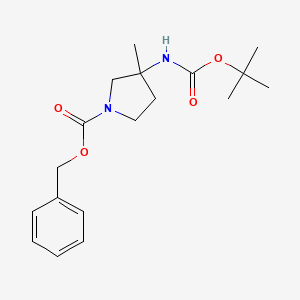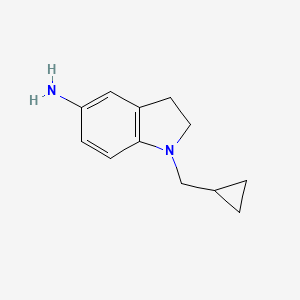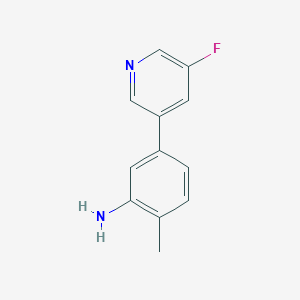
5-(5-Fluoropyridin-3-yl)-2-methylaniline
Vue d'ensemble
Description
“5-(5-Fluoropyridin-3-yl)-2-methylaniline” is a chemical compound with the empirical formula C6H7FN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “5-(5-Fluoropyridin-3-yl)-2-methylaniline” can be represented by the InChI string: InChI=1S/C6H6FNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 . The Canonical SMILES representation is: C1=C(C=NC=C1F)CO .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(5-Fluoropyridin-3-yl)-2-methylaniline” include a molecular weight of 127.12 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The topological polar surface area is 33.1 Ų .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine, a strong electron-withdrawing substituent, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogs . The compound “5-(5-Fluoropyridin-3-yl)-2-methylaniline” can be utilized in the synthesis of various fluoropyridines, which are challenging to produce selectively. These synthesized fluoropyridines have potential applications in the development of new pharmaceuticals and agrochemicals, leveraging the beneficial properties conferred by the fluorine atoms.
Radiobiology and Imaging Agents
The introduction of fluorine-18 (F-18) into pyridines creates compounds that are particularly interesting as potential imaging agents for various biological applications . “5-(5-Fluoropyridin-3-yl)-2-methylaniline” could serve as a precursor for the synthesis of F-18 substituted pyridines, which are used in local radiotherapy for cancer treatment and as imaging agents in positron emission tomography (PET) scans.
Agricultural Chemical Development
The modification of lead structures in agricultural products often involves the introduction of fluorine atoms to improve physical, biological, and environmental properties . “5-(5-Fluoropyridin-3-yl)-2-methylaniline” can be a key intermediate in the synthesis of fluorine-containing compounds, which are commercialized as active ingredients in agricultural products.
Pharmaceutical Intermediates
Fluorine-containing compounds are prevalent in the pharmaceutical industry, with about 10% of all drugs containing a fluorine atom . As a pharmaceutical intermediate, “5-(5-Floropyridin-3-yl)-2-methylaniline” can be instrumental in the development of new medicinal compounds, enhancing their efficacy and stability.
Boronic Acid Derivatives
Boronic acid derivatives are crucial in the Suzuki coupling reaction, a widely used method for forming carbon-carbon bonds in organic chemistry . “5-(5-Fluoropyridin-3-yl)-2-methylaniline” could be transformed into boronic acid derivatives, which are valuable intermediates for creating complex organic molecules.
Mécanisme D'action
Target of Action
It’s worth noting that fluoropyridines, a class of compounds to which this molecule belongs, have been found to bind with high affinity to multiple receptors . This suggests that 5-(5-Fluoropyridin-3-yl)-2-methylaniline may interact with various biological targets, potentially leading to diverse therapeutic effects.
Mode of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Fluoropyridines have been associated with a broad range of biological applications , suggesting that they may interact with and influence multiple biochemical pathways.
Result of Action
Given the broad biological applications associated with fluoropyridines , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
5-(5-fluoropyridin-3-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-8-2-3-9(5-12(8)14)10-4-11(13)7-15-6-10/h2-7H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOUVANDJGBIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CN=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255742 | |
| Record name | 5-(5-Fluoro-3-pyridinyl)-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoropyridin-3-yl)-2-methylaniline | |
CAS RN |
1249778-79-7 | |
| Record name | 5-(5-Fluoro-3-pyridinyl)-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1249778-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5-Fluoro-3-pyridinyl)-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




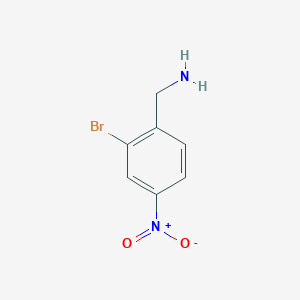
![6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one](/img/structure/B1444820.png)
![Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate](/img/structure/B1444822.png)
![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)

